molecular formula C17H15ClN2O3 B12207618 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B12207618
M. Wt: 330.8 g/mol
InChI Key: WDLPKAALPUSULM-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide typically involves the condensation of 5-chloro-2-aminobenzoxazole with 2-ethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.

    Substitution: The chloro group in the benzoxazole ring can be a site for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors in the body, leading to inhibition or activation of specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the ethylphenyl group, potentially altering its biological activity.

    2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide: Similar structure but without the ethyl group, which might affect its solubility and reactivity.

Uniqueness

The presence of the 2-ethylphenyl group in 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide could confer unique properties, such as increased lipophilicity, which might enhance its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O3/c1-2-11-5-3-4-6-13(11)19-16(21)10-20-14-9-12(18)7-8-15(14)23-17(20)22/h3-9H,2,10H2,1H3,(H,19,21)

InChI Key

WDLPKAALPUSULM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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